Acetildenafil-d8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRQNALHKQCAI-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetildenafil-d8: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetildenafil-d8 is the deuterated analog of Acetildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Acetildenafil itself is a structural analog of sildenafil, the active ingredient in Viagra. Due to its inhibitory action on PDE5, Acetildenafil has been illicitly included in some so-called "herbal" supplements for erectile dysfunction. The presence of a deuterated internal standard is crucial for the accurate and precise quantification of Acetildenafil in various matrices, including forensic samples, counterfeit pharmaceuticals, and biological fluids for pharmacokinetic studies. This technical guide provides an in-depth overview of this compound, its primary use in research as an internal standard, and detailed methodologies for its application.
Chemical and Physical Properties
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their similar chemical and physical properties to the analyte of interest, ensuring equivalent extraction recovery and ionization efficiency.
| Property | Value |
| Chemical Name | 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Synonyms | Hongdenafil-d8 |
| CAS Number | 1189944-10-2 |
| Molecular Formula | C₂₅H₂₆D₈N₆O₃ |
| Molecular Weight | 474.63 g/mol |
| Appearance | Off-White Solid |
Primary Use in Research: Internal Standard for Quantitative Analysis
The primary and most critical application of this compound in a research setting is as an internal standard for the quantification of Acetildenafil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-deuterated analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Key Research Areas:
-
Forensic Toxicology: Detection and quantification of Acetildenafil in seized counterfeit products and biological samples from individuals suspected of using adulterated supplements.
-
Pharmaceutical Analysis: Quality control of legitimate pharmaceutical preparations (where applicable) and screening for undeclared ingredients in herbal or dietary supplements.
-
Pharmacokinetic (PK) Studies: In preclinical and clinical research, this compound can be used to accurately measure the concentration of Acetildenafil in plasma, urine, or other biological matrices over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathway of PDE5 Inhibition
Acetildenafil, like sildenafil, exerts its physiological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to smooth muscle relaxation and vasodilation.
Caption: Simplified signaling pathway of PDE5 inhibition by Acetildenafil.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Acetildenafil in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS. This protocol is based on established methods for the analysis of sildenafil and its analogs.[1][2]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Proposed MRM Transitions
The following are proposed Multiple Reaction Monitoring (MRM) transitions for Acetildenafil and this compound. These are based on the known fragmentation patterns of sildenafil and its analogs. The optimal collision energies should be determined empirically for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Acetildenafil | 467.3 | 100.1 | 150 |
| Acetildenafil | 467.3 | 283.2 | 150 |
| This compound (IS) | 475.3 | 108.1 | 150 |
Experimental Workflow
The overall workflow for the quantitative analysis of Acetildenafil using this compound as an internal standard is depicted below.
Caption: Workflow for sample preparation and analysis.
Conclusion
This compound is an indispensable tool for researchers, forensic scientists, and drug development professionals involved in the study and detection of Acetildenafil. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable quantification in complex matrices. The methodologies and data presented in this guide offer a comprehensive starting point for the implementation of robust analytical techniques for Acetildenafil.
References
- 1. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Acetildenafil-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound. The information compiled herein includes chemical identifiers, physical characteristics, and insights into its mechanism of action, synthesis, and analytical methodologies.
Introduction
Acetildenafil is a structural analog of Sildenafil, the active ingredient in Viagra, and is known to act as a phosphodiesterase type 5 (PDE5) inhibitor.[1] The deuterated version, this compound, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative analytical methods. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating its differentiation from the non-deuterated form in mass spectrometry-based assays. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its non-deuterated counterpart, Acetildenafil, is presented below. The data has been compiled from various chemical suppliers and scientific publications.
Chemical Identifiers
| Property | This compound | Acetildenafil |
| CAS Number | 1189944-10-2[2] | 831217-01-7[1] |
| Molecular Formula | C₂₅H₂₆D₈N₆O₃[2] | C₂₅H₃₄N₆O₃[1] |
| Molecular Weight | 474.63 g/mol [2] | 466.586 g/mol [1] |
| Synonyms | Hongdenafil-d8; 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[2] | Hongdenafil[1] |
Physical Properties
| Property | This compound | Acetildenafil |
| Appearance | Off-White Solid[2] | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in chloroform and methanol.[3] Specific solubilities: DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; DMSO: 3.3 mg/ml; Ethanol: 5 mg/ml.[4] |
| Storage Temperature | 2-8°C Refrigerator[2] | -20°C[4] |
Mechanism of Action
Acetildenafil, and by extension this compound, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action is analogous to that of Sildenafil.
The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and facilitating a sustained erection.
Signaling Pathway of PDE5 Inhibition
Experimental Protocols
Synthesis of this compound
Workflow for the Postulated Synthesis of this compound:
References
- 1. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. N-ETHYL PIPERAZINE For Synthesis | Lab chemical supplier, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
The Unseen Player: A Technical Guide to the Mechanism of Action of Acetildenafil, a Sildenafil Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetildenafil, also known as hongdenafil, is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified as an undeclared ingredient in numerous "herbal" aphrodisiacs and dietary supplements, raising significant public health concerns due to its unknown safety and efficacy profile.[1][2] As a sildenafil analogue, acetildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth exploration of the presumed mechanism of action of acetildenafil, based on the well-established pharmacology of sildenafil and other PDE5 inhibitors. It is intended for a scientific audience and aims to provide a framework for the experimental characterization of this and similar unauthorized substances.
Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5
The primary mechanism of action for sildenafil and its analogues is the potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][4] This enzyme is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[5][6]
The Nitric Oxide/cGMP Signaling Pathway
Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation increases blood flow to the penis, leading to an erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes.[7] In the corpus cavernosum, PDE5 is the primary enzyme responsible for cGMP degradation.
Acetildenafil's Role in the Pathway
As a structural analogue of sildenafil, acetildenafil is believed to act as a competitive inhibitor of PDE5. By binding to the catalytic site of the enzyme, it prevents the breakdown of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells, amplifying the vasodilatory effects of NO.[8] The result is a more pronounced and prolonged smooth muscle relaxation, facilitating and sustaining an erection in the presence of sexual stimulation. It is crucial to note that, like sildenafil, acetildenafil is not an aphrodisiac and is not expected to induce an erection without sexual arousal to initiate the NO/cGMP cascade.
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling and Stability of Acetildenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling and stability of Acetildenafil-d8, a deuterated analog of Acetildenafil. Acetildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is structurally similar to sildenafil and is often detected as an undeclared ingredient in herbal aphrodisiac products.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices during analytical and metabolic studies.
Isotopic Labeling of this compound
Stable isotope labeled (SIL) internal standards are essential for quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest but have a different mass.[2][3] For this compound, eight hydrogen atoms are replaced with deuterium (²H or D). The selection of labeling positions is critical to ensure the stability of the deuterium labels.
Key Principles for Stable Deuterium Labeling:
-
Avoid Exchangeable Protons: Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen, as they can readily exchange with protons from the solvent.[2]
-
Avoid Labile Carbon Positions: Protons on carbons adjacent to carbonyl groups or in some aromatic positions can be susceptible to exchange under certain conditions.[2]
-
Strategic Placement: The label's position should be on a fragment of the molecule that is retained during mass spectrometric fragmentation, making it suitable for LC/MS-MS analysis.[2]
Based on these principles, the eight deuterium atoms in this compound are strategically placed on the ethyl group of the ethoxy chain and the ethyl group attached to the piperazine ring. These positions are chemically stable and not prone to back-exchange.
References
A Technical Guide to the Solubility of Acetildenafil-d8 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of the solubility characteristics of Acetildenafil-d8, a deuterated analog of Acetildenafil. Given the limited publicly available quantitative solubility data for this specific isotopologue, this document outlines the known qualitative solubility of the parent compound, Acetildenafil, and presents standardized experimental protocols for determining the precise solubility of this compound in various laboratory solvents. This information is critical for the development of analytical methods, formulation studies, and in vitro/in vivo assays.
Acetildenafil is a synthetic compound that functions as a phosphodiesterase type 5 (PDE5) inhibitor and is structurally analogous to sildenafil[1]. Like its parent compound, this compound is primarily of interest in research settings for the development of analytical standards and metabolic studies. Understanding its solubility is a crucial first step in any experimental design[2].
Solubility Profile
For aqueous solubility, which is critical for biopharmaceutical applications, the pH of the medium is a significant factor, as most pharmaceutical compounds are weak acids or bases[4]. Acetildenafil's structure suggests it is a weak base. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at a lower pH[4][5].
Table 1: Solubility Data Summary for Acetildenafil and Template for this compound
| Solvent | Compound | Solubility (Qualitative/Quantitative) | Temperature (°C) | Method |
| Chloroform | Acetildenafil | Soluble[3] | Not Specified | Not Specified |
| Methanol | Acetildenafil | Soluble[3] | Not Specified | Not Specified |
| User Data: | ||||
| Dichloromethane | This compound | [Enter Experimental Data] | ||
| Acetonitrile | This compound | [Enter Experimental Data] | ||
| Dimethyl Sulfoxide (DMSO) | This compound | [Enter Experimental Data] | ||
| Ethanol | This compound | [Enter Experimental Data] | ||
| pH 1.2 Buffer (e.g., 0.1 N HCl) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |
| pH 4.5 Buffer (e.g., Acetate) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |
| pH 6.8 Buffer (e.g., Phosphate) | This compound | [Enter Experimental Data] | 37 ± 1[5] | Shake-Flask |
Experimental Protocol for Solubility Determination
The recommended method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the Saturation Shake-Flask Method [5][6][7]. This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound[6].
2.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, pH-controlled aqueous buffers)
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Mechanical agitator or orbital shaker capable of temperature control[5]
-
Centrifuge
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Validated analytical system, preferably High-Performance Liquid Chromatography (HPLC), for concentration measurement[6]
-
Calibrated pH meter
2.2. Procedure
-
Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. Ensuring an excess of solid material is visible is crucial for achieving saturation[4][6].
-
Equilibration : Seal the flasks and place them in a mechanical shaker set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is recommended for aqueous buffers[5]. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation : After equilibration, allow the suspensions to settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.2 µm)[8].
-
Analysis : Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method. This is the most common and reliable analytical tool as it can separate the analyte from potential impurities or degradants[6].
-
pH Verification : For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[6].
-
Replicates : All measurements should be performed in triplicate or more to ensure the reliability of the results[5]. The solubility classification should be based on the lowest solubility measured across the biopharmaceutical pH range of 1.2 to 6.8[5].
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Factors Influencing Solubility
Several physicochemical properties of a compound and the solvent system can influence solubility:
-
Chemical Structure : Acetildenafil has multiple functional groups capable of hydrogen bonding, but also possesses a significant nonpolar surface area, influencing its behavior in both polar and nonpolar solvents[2].
-
pH and pKa : As a weak base, this compound's ionization state will change with pH. In acidic conditions below its pKa, it will be protonated and generally more soluble in aqueous media. The intrinsic solubility is observed when the compound is fully un-ionized[4][6].
-
Temperature : Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured[4].
-
Polymorphism : The crystalline form of the solid API can significantly impact its solubility. It is important to characterize the solid-state form used in the experiments[5].
This guide provides the foundational knowledge and a standardized protocol for researchers to accurately determine the solubility of this compound. Empirical data generated using these methods will be essential for advancing research and development involving this compound.
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. who.int [who.int]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Acetildenafil-d8 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetildenafil-d8, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document details its chemical properties, and primary application as an internal standard in analytical chemistry, and outlines the relevant biological signaling pathway.
Core Compound Identification
This compound is the isotopically labeled version of Acetildenafil, a structural analog of Sildenafil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Acetildenafil.
| Parameter | Value | Reference |
| CAS Number | 1189944-10-2 | [1] |
| Molecular Formula | C25H26D8N6O3 | [1] |
| Molecular Weight | 474.63 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Synonyms | 5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, Hongdenafil-d8 | [1] |
Analytical Applications and Data
Due to its nature as a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in the quantitative analysis of Acetildenafil in various matrices, including pharmaceutical formulations and biological samples. The following table summarizes typical analytical parameters for the detection of PDE5 inhibitors, for which this compound would serve as an effective internal standard.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| LC-Q-Exactive HRMS | 53 PDE-5i | 0.4 mg/kg | 1.2 mg/kg | 80-110% | [2] |
| HPLC-UV | Sildenafil | 0.03 µg/mL | 0.1 µg/mL | 99.7-104.1% | [3] |
| LC-MS/MS | Vardenafil, Sildenafil, Avanafil, Tadalafil | 1.63-9.81 ng/g | 5.43-32.71 ng/g | Not Specified | [4] |
Experimental Protocol: Quantitative Analysis of Acetildenafil using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Acetildenafil in a given sample matrix, using this compound as an internal standard.
1. Sample Preparation
-
Solid Samples (e.g., herbal supplements):
-
Homogenize the sample to a fine powder.
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of methanol and vortex for 5 minutes.
-
Sonicate the sample for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
Liquid Samples (e.g., biological fluids):
-
Pipette 1 mL of the liquid sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetildenafil: Monitor for the specific precursor to product ion transition.
-
This compound: Monitor for the corresponding shifted precursor to product ion transition.
-
-
3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Acetildenafil to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the amount of Acetildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway
Acetildenafil, being a structural analog of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation and vasodilation. This is the key mechanism for its physiological effects. The signaling pathway is initiated by the release of nitric oxide (NO).
Caption: NO/cGMP signaling pathway inhibited by Acetildenafil.
Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Acetildenafil using its deuterated analog as an internal standard.
Caption: Workflow for Acetildenafil quantification.
References
Methodological & Application
Application Note: High-Throughput Analysis of Acetildenafil using Acetildenafil-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acetildenafil in plasma samples. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Acetildenafil-d8, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is ideal for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies or other research applications involving Acetildenafil.
Introduction
Acetildenafil is a synthetic compound that is structurally similar to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Due to its potential presence as an undeclared ingredient in some herbal supplements, there is a growing need for sensitive and specific analytical methods for its detection and quantification in various biological matrices.
LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, has nearly identical chemical and physical properties to the analyte of interest. This ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability, thereby providing reliable correction for any potential variations and improving the accuracy and precision of the results.[2][3]
This application note provides a detailed protocol for the extraction and analysis of Acetildenafil from plasma, leveraging this compound as an internal standard to achieve high-quality quantitative data.
Experimental Protocols
Materials and Reagents
-
Acetildenafil reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Control plasma (e.g., human, rat, mouse)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetildenafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Acetildenafil primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetildenafil | 467.3 | 297.2 |
| This compound | 475.3 | 297.2 |
Note: The precursor ion for this compound assumes an 8-deuterium label on the ethylpiperazine moiety, similar to sildenafil-d8. The exact mass will depend on the deuteration pattern. The product ion is expected to be the same as the unlabeled compound as the fragmentation should occur at a non-deuterated part of the molecule.
Data Presentation
The following tables represent typical quantitative data obtained from a method validation study for Acetildenafil using this compound as an internal standard.
Table 1: Calibration Curve for Acetildenafil
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.75 | 97.5 |
| 25.0 | 24.8 | 99.2 |
| 50.0 | 51.2 | 102.4 |
| 100.0 | 101.5 | 101.5 |
| 250.0 | 247.0 | 98.8 |
| 500.0 | 495.0 | 99.0 |
| 1000.0 | 1005.0 | 100.5 |
A linear regression with a 1/x² weighting factor is typically applied, with a correlation coefficient (r²) > 0.995.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.5 | 103.2 | 7.8 | 101.5 |
| Low | 3.00 | 5.2 | 98.7 | 6.5 | 99.8 |
| Mid | 75.0 | 4.1 | 101.5 | 5.3 | 100.9 |
| High | 750.0 | 3.5 | 99.2 | 4.8 | 99.5 |
Acceptance criteria for precision are typically ≤15% CV (≤20% for LLOQ) and for accuracy are within ±15% of the nominal value (±20% for LLOQ).
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of Acetildenafil.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Acetildenafil in plasma. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and other sources of variability, thereby ensuring the generation of high-quality data suitable for a range of research and drug development applications. The simple sample preparation protocol and rapid analysis time make this method well-suited for the analysis of large numbers of samples.
References
- 1. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS using Sildenafil-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation and employs Sildenafil-d8 as the internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated over a linear range of 1.0 to 1000.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Accurate and reliable quantification of sildenafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][4][5] This application note describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of sildenafil in human plasma.[4] The use of a stable isotope-labeled internal standard, Sildenafil-d8, compensates for matrix effects and variations in sample processing and instrument response, leading to high-quality quantitative data.[6]
Note on the Internal Standard: While the prompt specified the use of Acetildenafil-d8, a thorough search of the scientific literature did not yield any methods utilizing this specific internal standard for sildenafil quantification. The most commonly and appropriately used internal standard is the deuterated analog of the analyte, Sildenafil-d8. Therefore, this document proceeds with the validated use of Sildenafil-d8.
Experimental
Materials and Reagents
-
Sildenafil citrate (Reference Standard)
-
Sildenafil-d8 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 Series or equivalent[4]
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[7]
-
Analytical Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm or equivalent[8]
Standard Solutions
Stock solutions of sildenafil (1 mg/mL) and Sildenafil-d8 (1 mg/mL) were prepared in methanol. Working standard solutions and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water.
Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of sildenafil and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Sildenafil-d8 internal standard working solution (concentration to be optimized, e.g., 750 ng/mL).[7]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]
}
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax SB C18, 4.6 × 75 mm, 3.5 μm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9][10] |
| Flow Rate | 0.6 mL/min[8] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40 °C[7] |
| Gradient | Isocratic: 95% B[8] or Gradient (to be optimized) |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Sildenafil Transition | m/z 475.2 → 283.4[8] |
| Sildenafil-d8 Transition | m/z 483.4 → 283.4[8] |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Caption: LC-MS/MS Analytical Workflow.
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 1000.0 ng/mL for sildenafil in human plasma.[8] The coefficient of determination (r²) was consistently ≥ 0.99.[8]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Sildenafil | 1.0 - 1000.0 | ≥ 0.99[8] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15% | < 15% | 85-115% | 85-115% |
| Low QC | 3.0 | < 15% | < 15% | 85-115% | 85-115% |
| Medium QC | 50.0 | < 15% | < 15% | 85-115% | 85-115% |
| High QC | 800.0 | < 15% | < 15% | 85-115% | 85-115% |
| (Data presented is a representation of typical acceptance criteria for bioanalytical method validation and is supported by findings in the cited literature.[4][8]) |
Recovery and Matrix Effect
The extraction recovery of sildenafil and the internal standard was consistent and reproducible across the QC levels. The matrix effect was evaluated and found to be minimal, indicating the selectivity of the method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Sildenafil | > 85% | Within ± 15% |
| Sildenafil-d8 | > 85% | Within ± 15% |
| (Data presented is a representation of typical acceptance criteria and findings.) |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]
- 2. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and bioequivalence of two sildenafil 50 mg film-coated tablets after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of sildenafil from biological matrices, employing Acetildenafil-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate determination of sildenafil concentrations in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over liquid-liquid extraction by minimizing solvent consumption and improving sample throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction recovery and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of sildenafil using a deuterated internal standard and LC-MS/MS. These values are compiled from various studies and represent the expected performance of the method.
| Parameter | Sildenafil | N-desmethyl sildenafil (active metabolite) |
| Linearity Range | 1.0 - 1000 ng/mL[1] | 1.0 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 1.0 ng/mL[2] |
| Intra-day Precision (%RSD) | < 10%[1] | < 10%[1] |
| Inter-day Precision (%RSD) | < 10%[1] | < 10%[1] |
| Intra-day Accuracy | > 99%[1] | > 99%[1] |
| Inter-day Accuracy | > 99%[1] | > 99%[1] |
| Mean Recovery | > 80% | > 80% |
| Matrix Effect | Compliant with relevant provisions[1] | Compliant with relevant provisions[1] |
Experimental Protocol: Solid-Phase Extraction of Sildenafil
This protocol outlines the steps for the solid-phase extraction of sildenafil from plasma samples using a generic C18 SPE cartridge.
Materials and Reagents:
-
Sildenafil citrate reference standard
-
This compound internal standard
-
Human plasma (or other biological matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of sildenafil (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare working standard solutions of sildenafil and a working internal standard solution of this compound by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound working internal standard solution (e.g., at a concentration of 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% formic acid in water to the plasma sample.
-
Vortex mix for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elution: Elute sildenafil and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Sildenafil Signaling Pathway
Caption: Mechanism of action of sildenafil in smooth muscle cells.
Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of sildenafil.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Acetildenafil-d8 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetildenafil is a synthetic structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is pharmacologically active but has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals. Acetildenafil and other sildenafil analogs have been illicitly included in products marketed as "herbal" or "natural" dietary supplements for erectile dysfunction.[1] The undeclared presence of these substances poses a significant public health risk due to the potential for adverse drug interactions and side effects. Consequently, robust and reliable analytical methods are crucial for the detection and quantification of acetildenafil in forensic toxicology and routine screening of seized materials.
The use of a stable isotope-labeled internal standard is best practice for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. Acetildenafil-d8, a deuterated analog of acetildenafil, serves as an ideal internal standard for this purpose, ensuring accuracy and precision in the determination of acetildenafil concentrations in various biological matrices. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of acetildenafil.
Principle of the Method
The analytical method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of trace amounts of drugs in complex biological matrices.[2] Samples are first subjected to a sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte of interest and the internal standard. The extract is then injected into the LC-MS/MS system. Chromatographic separation resolves acetildenafil and this compound from other matrix components. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides selective detection and quantification based on the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of acetildenafil to that of this compound is used to calculate the concentration of acetildenafil in the sample, effectively correcting for any analytical variability.
Signaling Pathway of PDE5 Inhibitors
Acetildenafil, as an analog of sildenafil, is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3][4] In the context of erectile function, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, acetildenafil leads to an accumulation of cGMP, thereby enhancing the erectile response.[5][6]
Experimental Protocols
Materials and Reagents
-
Acetildenafil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma, urine)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds. Add 500 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acetildenafil: Determine precursor and product ions via infusion of a standard solution.
-
This compound: Determine precursor and product ions via infusion of a standard solution.
-
-
Collision Energy: Optimize for each transition.
-
Dwell Time: 100 ms
-
Forensic Toxicology Screening Workflow
The overall workflow for the detection and quantification of acetildenafil in forensic toxicology cases using this compound as an internal standard is a systematic process. It begins with sample receipt and logging, followed by sample preparation, instrumental analysis, data processing, and finally, reporting of the results.
Quantitative Data
While specific validation data for this compound is not widely published, the following table provides representative analytical performance data for the quantification of sildenafil using its deuterated internal standard, sildenafil-d8. These values are illustrative of the performance that can be expected for an LC-MS/MS method for acetildenafil using this compound.
| Parameter | Illustrative Value | Reference |
| Linearity Range | 1.0 - 1000.0 ng/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.998 | [7] |
| Limit of Detection (LOD) | 0.5 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 5.1% | [7] |
| Inter-day Precision (%RSD) | < 4.3% | [7] |
| Accuracy (% Recovery) | 95.0 - 98.3% | [7] |
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of acetildenafil in forensic toxicology screening. The detailed protocols and workflow presented in this application note provide a robust framework for laboratories to develop and validate their own methods for the detection of this and other illicit PDE5 inhibitor analogs. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure reliable results for forensic investigations and public health monitoring.
References
- 1. Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the presence of phosphodiesterase 5 (PDE5) inhibitors in instant coffee premixes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Forensically Relevant Drugs Using Data-Independent High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Sildenafil and its Metabolites
These application notes provide a comprehensive guide for the extraction of sildenafil and its primary active metabolite, N-desmethyl sildenafil, from biological matrices using liquid-liquid extraction (LLE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The primary route of metabolism for sildenafil is through the hepatic cytochrome P450 enzymes, specifically CYP3A4 (major route) and CYP2C9 (minor route).[2][3][4] This process results in the formation of its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[3][4][5] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[6][7]
Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from interferences in the sample matrix by partitioning them between two immiscible liquid phases.[8] This method offers a simple and cost-effective approach for the purification and concentration of sildenafil and N-desmethyl sildenafil from complex biological fluids like plasma and urine.[8][9][10]
Metabolic Pathway of Sildenafil
Sildenafil is primarily metabolized in the liver via N-demethylation to form N-desmethyl sildenafil. This metabolite retains approximately 50% of the PDE5 inhibitory activity of the parent compound and circulates in plasma at concentrations about 40% of those of sildenafil.[2][4][5]
Metabolic pathway of sildenafil to N-desmethyl sildenafil.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LLE methods for the quantification of sildenafil and N-desmethyl sildenafil.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Sildenafil | Human Plasma | 1.0 - 1000.0 | 1.0 | [11] |
| N-desmethyl sildenafil | Human Plasma | 0.5 - 500.0 | 0.5 | [11] |
| Sildenafil | Human Plasma | 10 - 1000 | 10 | [9] |
| Sildenafil | Human Plasma | 2.00 - 1000 | 2.0 | [12] |
| N-desmethyl sildenafil | Human Plasma | - | - | [12] |
| Sildenafil | Human Blood | 5 - 1000 µg/L | 1 µg/L | [13] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Sildenafil | Human Plasma | 1.5 - 5.1 | 2.2 - 3.4 | 96.7 - 97.2 | [11] |
| N-desmethyl sildenafil | Human Plasma | 1.3 - 3.1 | 2.8 - 4.3 | 95.0 - 97.2 | [11] |
| Sildenafil | Human Plasma | 0.36 - 8.05 | 0.41 - 11.15 | 0.41 - 11.15 (REM) | [9] |
| Sildenafil | Human Plasma | <6.5 | <6.5 | 86.50 - 105.67 | [12] |
| N-desmethyl sildenafil | Human Plasma | <6.3 | <6.3 | 96.83 - 114.40 | [12] |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Sildenafil | Human Urine | LLE | >94 | [14] |
| N-desmethyl sildenafil | Human Urine | LLE | >94 | [14] |
| Sildenafil | Biological Fluids | LLE with chloroform/2-propanol/n-heptane | >87 | [15] |
| Sildenafil | Human Blood | LLE with ethyl ether | 81.3 - 103.3 | [13] |
Experimental Protocols
The following are detailed protocols for the liquid-liquid extraction of sildenafil and its metabolites from human plasma and urine.
Protocol 1: LLE from Human Plasma
This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[11]
Materials:
-
Human plasma samples
-
Sildenafil and N-desmethyl sildenafil reference standards
-
Internal Standard (IS) solution (e.g., sildenafil-d8, N-desmethyl sildenafil-d8)[11]
-
Organic extraction solvent (e.g., a mixture of ether and dichloromethane)[13]
-
Alkalinizing agent (e.g., 0.01 M NaOH)[16]
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation: Aliquot a specific volume of human plasma (e.g., 500 µL) into a microcentrifuge tube.[17]
-
Internal Standard Addition: Add a known amount of the internal standard solution to each plasma sample.[17]
-
Alkalinization: Add a small volume of the alkalinizing agent to adjust the sample pH to basic conditions.[13]
-
Extraction: Add a precise volume of the organic extraction solvent to the tube.
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analytes into the organic phase.[17]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to achieve complete phase separation.[17]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube, avoiding disturbance of the protein pellet and aqueous layer.[17]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[17]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent.[17]
-
Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: LLE from Human Urine
This protocol is based on a method for the analysis of sildenafil and its metabolites in human urine.[10][14]
Materials:
-
Human urine samples
-
Sildenafil and N-desmethyl sildenafil reference standards
-
pH adjustment buffer (e.g., borate buffer, pH 9.0)[10]
-
Organic extraction solvent (e.g., chloroform-1-propanol, 4:1 v/v)[14]
-
Volumetric flasks
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Sample pH Adjustment: Transfer a measured volume of the urine sample (e.g., 3.0 mL) to a volumetric flask and adjust the pH to approximately 7 using the appropriate buffer.[10]
-
Extraction: Transfer the pH-adjusted urine sample to a centrifuge tube and add the organic extraction solvent.
-
Vortexing: Vortex the mixture thoroughly to facilitate the extraction of the analytes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Organic Layer Collection: Carefully collect the organic layer containing the extracted analytes.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
-
Analysis: The sample is now ready for chromatographic analysis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the liquid-liquid extraction of sildenafil and its metabolites.
General workflow for liquid-liquid extraction.
Conclusion
The described liquid-liquid extraction protocols provide a reliable and efficient means of isolating sildenafil and its primary metabolite, N-desmethyl sildenafil, from biological matrices. The choice of solvent and specific pH conditions can be optimized based on the analytical instrumentation and desired recovery. The presented data demonstrates that these methods are capable of achieving the necessary sensitivity, precision, and accuracy for a variety of research and clinical applications.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. ijpp.com [ijpp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. ijcrt.org [ijcrt.org]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.bcnf.ir [pubs.bcnf.ir]
Troubleshooting & Optimization
Optimizing MRM transitions for Acetildenafil-d8 in tandem mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Acetildenafil-d8 in tandem mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The molecular weight of Acetildenafil is approximately 466.58 g/mol [1][2][3][4][5]. For the deuterated internal standard, this compound, the mass will increase by 8 atomic mass units. Therefore, the expected protonated precursor ion ([M+H]⁺) in positive ionization mode is m/z 475.
Q2: What are the recommended product ions for this compound?
A2: Based on the fragmentation patterns of similar compounds like sildenafil and acetildenafil, two primary product ions are recommended for monitoring this compound (precursor ion m/z 475). A common product ion for sildenafil and its deuterated analogue (sildenafil-d8) is m/z 283.3 and 283.4, respectively[6][7]. Another reported transition for non-deuterated acetildenafil is from m/z 467 to m/z 297[8]. Therefore, the following transitions are suggested for initial evaluation:
-
Primary (Quantifier): 475.x → 283.x
-
Secondary (Qualifier): 475.x → 297.x
It is crucial to empirically determine the most intense and stable product ions on your specific instrument.
Q3: I am not detecting a signal for this compound. What are the possible causes?
A3: Several factors could lead to a lack of signal. First, verify the correct precursor ion (m/z 475) is being targeted. Ensure the mass spectrometer is properly calibrated and that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of this class. Check the infusion of your this compound standard to confirm its integrity and concentration. Finally, review your chromatographic conditions to ensure the compound is eluting from the column.
Q4: My signal intensity is low. How can I improve it?
A4: Low signal intensity can be addressed by systematically optimizing several parameters. Begin by performing a direct infusion of the this compound standard to optimize the ion source settings and to select the most abundant and stable product ions. Subsequently, optimize the collision energy for each MRM transition, as this is a critical parameter for maximizing fragment ion intensity. Ensure your mobile phase composition is compatible with efficient ionization; for sildenafil-like compounds, acidic mobile phases are often used to promote protonation[9]. Also, consider the possibility of matrix effects from your sample, which may require improved sample preparation or chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of MRM transitions for this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Precursor Ion Detected | Incorrect molecular formula/weight calculation. | Verify the molecular weight of Acetildenafil (466.58 g/mol ) and add the mass of eight deuterium atoms. The protonated molecule [M+H]⁺ should be approximately m/z 475. |
| Instrument not calibrated. | Calibrate the mass spectrometer according to the manufacturer's recommendations. | |
| In-source fragmentation. | Reduce the cone/declustering potential to minimize fragmentation in the ion source. | |
| Multiple Precursor Ions Observed | Presence of adducts (e.g., sodium, potassium). | Optimize chromatographic separation to resolve different adducts or adjust mobile phase additives to favor the protonated molecule. |
| Isotopic variants of other co-eluting compounds. | Improve chromatographic resolution to separate the analyte from interfering species. | |
| Low Product Ion Intensity | Suboptimal collision energy. | Perform a collision energy optimization experiment for each MRM transition. |
| Incorrect product ions selected. | Perform a product ion scan of the precursor ion (m/z 475) to identify the most abundant fragment ions. | |
| Dwell time too short. | Increase the dwell time for the this compound transitions to improve signal-to-noise. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and flush the LC system. |
| Matrix interference. | Implement a more rigorous sample clean-up procedure or improve chromatographic separation. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile to ensure good peak shape. |
| Column degradation. | Replace the analytical column. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions. |
Experimental Protocols
Protocol 1: Determination of Optimal Precursor and Product Ions
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Full Scan (MS1): Acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 100-600) to confirm the m/z of the protonated molecule ([M+H]⁺), which should be approximately 475.
-
Product Ion Scan (MS2): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 475) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-500) to identify the most abundant and stable fragment ions. A range of collision energies can be applied to observe fragmentation patterns.
-
Selection of Transitions: Select the most intense product ions for MRM analysis. Typically, one transition is used for quantification (quantifier) and at least one other for confirmation (qualifier). Based on literature for similar compounds, potential product ions to investigate are m/z 283 and m/z 297.
Protocol 2: Optimization of Collision Energy (CE)
-
Method Setup: Create an MRM method with the selected precursor-product ion transitions for this compound.
-
CE Ramp: If your instrument software allows, perform a collision energy optimization experiment by ramping the CE over a range of values (e.g., 5 to 50 eV in 2-5 eV increments) while infusing the standard.
-
Flow Injection Analysis (FIA) or LC-MS: Alternatively, create multiple MRM methods with discrete CE values for each transition. Perform repeated injections of the standard and record the signal intensity for each CE value.
-
Data Analysis: Plot the signal intensity of each product ion as a function of the collision energy.
-
Optimal CE Selection: The optimal collision energy is the value that produces the highest signal intensity for a given transition. This value should be used in the final analytical method.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for this compound based on the analysis of related compounds. The collision energy (CE) should be optimized empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Suggested Starting CE Range (eV) |
| This compound | 475.x | 283.x | 297.x | 15 - 40 |
| Sildenafil (for comparison) | 475.4 | 283.3[6] | - | Optimized empirically |
| Sildenafil-d8 (for comparison) | 483.4 | 283.4[7] | - | Optimized empirically |
| Acetildenafil (non-deuterated) | 467 | 297[8] | - | Optimized empirically |
Visualizations
Caption: Workflow for optimizing MRM transitions for this compound.
Caption: Logical troubleshooting flow for common this compound analysis issues.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. usbio.net [usbio.net]
- 5. Acetildenafil (Hongdenafil) - CAS - 831217-01-7 | Axios Research [axios-research.com]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. dusekm.tripod.com [dusekm.tripod.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting poor peak shape for Acetildenafil-d8 in HPLC
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the HPLC analysis of Acetildenafil-d8.
Frequently Asked Questions (FAQs)
Q1: My this compound peak shape is poor. Where should I begin troubleshooting?
The first step is to determine if the issue affects only the this compound peak or all peaks in the chromatogram. If all peaks are distorted, the problem is likely systemic, pointing to a hardware or column-wide issue. Common causes for system-wide peak distortion include a partially blocked column frit, a void at the column inlet, or issues with extra-column volume.[1] If only the this compound peak is affected, the issue is likely chemical and related to specific interactions between the analyte, the mobile phase, and the stationary phase.[2]
Q2: Why is my this compound peak tailing?
Peak tailing, where a peak extends asymmetrically to the right, is a common issue when analyzing basic compounds like this compound, which is an analog of sildenafil.[3][4] The most frequent cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][5]
Other potential causes include:
-
Mass Overload : Injecting too much sample can saturate the stationary phase.[6] Try reducing the sample concentration.
-
Column Contamination : Strongly retained impurities from previous injections can build up at the column head.[7]
-
Incorrect Mobile Phase pH : If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing.[8]
-
Column Degradation : Loss of stationary phase or end-capping can expose more active silanol sites over time.[9]
Q3: What causes my this compound peak to show fronting?
Peak fronting, where the peak is asymmetric with a leading edge, is often caused by:
-
Sample Overload : Injecting too high a concentration of the sample can lead to a "shark-fin" peak shape.[1] The solution is to decrease the sample concentration or the injection volume.
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread improperly at the column inlet.[10] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Collapse : In rare cases, a physical collapse of the column packing bed, potentially due to extreme pH or temperature, can cause fronting.[1]
Q4: My this compound peak is split into two or has a shoulder. What's wrong?
Peak splitting can be a complex issue with several possible causes.
-
If all peaks are split : This points to a physical problem before separation occurs, such as a partially blocked inlet frit or a void/channel in the column packing.[11][1][12] This disruption creates multiple flow paths for the sample.[11]
-
If only the this compound peak is split :
-
Co-elution : The split peak may actually be two distinct, closely eluting compounds. To test this, try injecting a smaller volume to see if the peaks resolve.[1]
-
Sample Solvent Mismatch : Using an injection solvent much stronger than the mobile phase is a very common cause.[11][10]
-
Mobile Phase pH near pKa : When the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, which may separate slightly on the column, causing a split or distorted peak.[13]
-
Tautomers : Some compounds can exist as tautomers in dynamic equilibrium, which may separate under specific chromatographic conditions.[14]
-
Troubleshooting Guides
Systematic Troubleshooting Workflow
This workflow provides a logical path to diagnose the root cause of poor peak shape for this compound. Start by observing the chromatogram and follow the decision tree to narrow down the potential issues.
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Optimizing Mobile Phase pH for this compound
As a basic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[15][16] The mobile phase pH determines the ionization state of the analyte.[15] To achieve sharp, symmetrical peaks, the pH should be adjusted to a value at least 2 units away from the analyte's pKa, ensuring it exists predominantly in a single form (either fully ionized or fully neutral).[13]
References
- 1. acdlabs.com [acdlabs.com]
- 2. bio-works.com [bio-works.com]
- 3. mastelf.com [mastelf.com]
- 4. Acetildenafil - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. moravek.com [moravek.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. bvchroma.com [bvchroma.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Chromatographic Separation of Sildenafil and its Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sildenafil from its analogues.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of sildenafil and its related compounds.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Sildenafil and its Analogues (e.g., Sildenafil N-oxide) | 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase buffer. 3. Column degradation or contamination. 4. Flow rate is too high. | 1. Optimize the mobile phase ratio. For C18 columns, adjusting the proportion of organic solvents like acetonitrile and methanol can significantly impact resolution.[1][2] 2. The pH of the buffer is critical. A pH of around 3.0 is often used to ensure good peak shape and resolution for sildenafil and its impurities.[1] 3. Flush the column with a strong solvent or replace it if performance does not improve. 4. Reduce the flow rate to allow for better equilibration and separation. A common flow rate is 1.0 mL/min.[1][2] |
| Peak Tailing for Sildenafil or Analogue Peaks | 1. Presence of active sites on the stationary phase. 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Use a mobile phase additive like triethylamine (TEA) to mask silanol groups on the column.[3][4][5] 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. A pH of 3.0 is often effective.[1] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks in the HPLC system. | 1. Ensure accurate and consistent preparation of the mobile phase, including proper degassing. 2. Use a column oven to maintain a constant temperature, typically around 30°C.[1][3] 3. Perform system maintenance, check for leaks, and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks Appearing in the Chromatogram | 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent between samples. 3. Ensure proper sample preparation and filtration. |
| Low Signal-to-Noise Ratio | 1. Low detector sensitivity at the chosen wavelength. 2. Sample concentration is too low. 3. High background noise from the detector or electronics. | 1. Sildenafil has a UV absorption maximum around 290 nm. Ensure the detector is set to an appropriate wavelength.[1][3] Other methods have used 225 nm, 230 nm, and 240 nm.[2][4][6] 2. Increase the sample concentration or injection volume. 3. Check the detector lamp and ensure a stable baseline before injection. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of sildenafil and its common impurities?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. The USP monograph for sildenafil citrate suggests a mobile phase consisting of a buffer (triethylamine adjusted to pH 3.0 with phosphoric acid), methanol, and acetonitrile in a ratio of 58:25:17 (v/v/v).[1] Detection is typically performed at 290 nm.[1]
Q2: How can I confirm the identity of sildenafil and its analogues in my chromatogram?
A2: The most reliable method is to use reference standards for sildenafil and its known analogues (e.g., sildenafil N-oxide, sildenafil related compound A). By comparing the retention times of the peaks in your sample to those of the standards, you can identify the compounds. For further confirmation, mass spectrometry (MS) can be coupled with the chromatographic separation (LC-MS).[7]
Q3: What are the critical system suitability test (SST) parameters for this separation?
A3: According to the USP monograph, key SST parameters include:
-
Resolution: The resolution between sildenafil and sildenafil N-oxide should be not less than 2.5.[1]
-
Tailing Factor: The tailing factor for the sildenafil peak should not be more than 1.5.[1]
-
Reproducibility (Relative Standard Deviation - RSD): The %RSD for replicate injections of the standard solution should be not more than 0.85%.[1]
Q4: Can UPLC be used for a faster separation?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce the analysis time. A UPLC-MS/MS method has been developed that separates sildenafil and its analogues in just 6 minutes, compared to longer HPLC run times.[7][8] This method typically uses a sub-2 µm particle size column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile.[7]
Experimental Protocols
USP Recommended HPLC Method for Sildenafil and Related Compounds[1]
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of buffer, methanol, and acetonitrile (58:25:17, v/v/v).
-
Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
UPLC-MS/MS Method for Rapid Analysis[7]
-
Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-2 min: Gradient to 30% B
-
2-4 min: Gradient to 40% B
-
4-6 min: Gradient to 50% B
-
Post-run: Return to initial conditions.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 1 µL.
-
Detection: Mass Spectrometry (MS/MS) in positive ion mode.
Quantitative Data Summary
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Sildenafil Retention Time (min) | Key Analogues Separated | Reference |
| HPLC (USP) | Ascentis® Express C18 (150 x 4.6 mm, 5 µm) | Buffer (pH 3.0), Methanol, Acetonitrile (58:25:17) | 1.0 | ~5.0 (Relative Retention Time = 1.0) | Sildenafil N-oxide (RRT ~1.2), Sildenafil Related Compound A (RRT ~1.7) | [1] |
| RP-HPLC | LiChrosorb® RP-18 (150 x 4.0 mm, 5 μm) | Acetonitrile, Methanol, 0.5% Triethylamine (15:26:59) | 1.0 | Not specified | Not specified | [3] |
| RP-HPLC | C18 | Acetonitrile, 0.05 M Potassium Dihydrogen Orthophosphate (70:30) | 1.0 | Not specified | Process-related impurities | [2][9] |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of 0.1% Formic Acid in Water and Acetonitrile | 0.2 | Not specified | Vardenafil, Tadalafil, and others | [7] |
| RP-HPLC | Waters Spherisorb® C18 (250 x 4.6 mm, 5 µm) | 0.2% TEA (pH 3 with OPA), Acetonitrile (60:40) | 1.0 | 5.01 | Not specified | [5] |
Visualizations
Caption: High-level workflow for HPLC analysis of sildenafil.
Caption: Troubleshooting logic for common HPLC separation problems.
References
- 1. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 2. Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thaiscience.info [thaiscience.info]
- 7. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Acetildenafil-d8 detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Acetildenafil-d8 in complex samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.
Question: Why is the this compound signal intensity low or inconsistent?
Answer: Low or inconsistent signal intensity for this compound, used as an internal standard, can significantly impact the accuracy and precision of your quantitative analysis.[1] This issue often stems from matrix effects, particularly ion suppression.[2][3]
-
Potential Cause 1: Ion Suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed signal.[1][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4]
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simpler methods like protein precipitation or QuEChERS for complex matrices.[5] For example, using a mixed-mode cation exchange SPE cartridge can provide enhanced selectivity for analytes like sildenafil and its analogues.[5]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[1]
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby minimizing ion suppression. However, this may also decrease the concentration of the target analyte, so a balance must be found.
-
-
-
Potential Cause 2: Suboptimal Mass Spectrometer Settings. Incorrect mass spectrometer parameters can lead to poor detection.
-
Solution:
-
Optimize MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound. For sildenafil-d8, a common precursor-to-product ion transition is m/z 483.3 → m/z 108.1.[6] While specific transitions for this compound are not detailed in the provided results, a similar fragmentation pattern to acetildenafil (m/z 467/297) would be expected with a mass shift corresponding to the deuterium labeling.[7]
-
Tune Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization of this compound.
-
-
Question: Why am I observing high background noise or extraneous peaks in the chromatogram for this compound?
Answer: High background noise or the presence of interfering peaks can compromise the limit of detection (LOD) and limit of quantitation (LOQ).[1]
-
Potential Cause 1: Insufficient Sample Clean-up. A complex sample matrix that has not been adequately cleaned will introduce numerous endogenous compounds into the LC-MS/MS system.[5]
-
Solution:
-
Implement a More Effective Sample Preparation Method: As mentioned previously, switching from a simple protein precipitation or QuEChERS method to a more selective technique like Solid-Phase Extraction (SPE) can significantly reduce matrix interferences.[5] A comparison of a sample without cleanup versus one with SPE cleanup clearly shows a reduction in background noise.[5]
-
Use a Divert Valve: Program the LC system's divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, preventing them from entering the mass spectrometer.
-
-
-
Potential Cause 2: Contamination. Contamination can originate from various sources, including solvents, glassware, or the LC system itself.
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and reagents.
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned.
-
Perform System Blank Runs: Regularly run blank injections (solvent only) to check for system contamination.
-
-
Question: The peak shape for this compound is poor (e.g., fronting, tailing, or broad). What can I do?
Answer: Poor peak shape can affect the accuracy of integration and, consequently, the quantitative results.
-
Potential Cause 1: Chromatographic Issues.
-
Solution:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For sildenafil and its analogues, which are basic compounds, a mobile phase containing a small amount of formic acid or ammonium acetate is often used to ensure good peak shape.[6][8]
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column and use a guard column to extend its life.
-
-
-
Potential Cause 2: Incompatibility between Injection Solvent and Mobile Phase.
-
Solution:
-
Match Solvent Strength: If possible, dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase composition. A strong injection solvent can cause peak distortion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated analogue of acetildenafil. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte of interest (acetildenafil), it co-elutes and experiences similar ionization effects and potential matrix suppression.[1] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to higher precision and accuracy in the final results.[9]
Q2: How should I prepare my stock solutions and store this compound?
A2: this compound should be dissolved in a high-purity organic solvent such as methanol or acetonitrile to prepare a stock solution. It is recommended to store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) to prevent evaporation and degradation. Working solutions can be prepared by diluting the stock solution as needed.
Q3: What are typical LC-MS/MS parameters for the analysis of sildenafil analogues like acetildenafil?
A3: While parameters should be optimized for your specific instrument and application, typical starting points are:
-
Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.[10]
-
Column: A C18 reversed-phase column is frequently employed.[6][8]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate, is typical.[6][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For example, the transition for sildenafil is often m/z 475.4 → m/z 283.3.[6] The transitions for acetildenafil and this compound would need to be determined empirically but would be based on their respective precursor masses and expected fragmentation patterns.
Data Presentation
Table 1: Recovery and Reproducibility of Sildenafil Analogues using Plexa PCX SPE in a Complex Supplement Matrix[5]
| Compound | Spike Level (ng/g) | Average Recovery (%) | % RSD (n=3) |
| Sildenafil | 50 | 95.8 | 4.6 |
| Vardenafil | 50 | 98.2 | 5.1 |
| Tadalafil | 50 | 92.4 | 6.2 |
| Yohimbine | 50 | 99.5 | 3.9 |
Table 2: LC-MS/MS Method Performance for Sildenafil and N-desmethyl sildenafil in Human Plasma[6][8]
| Parameter | Sildenafil | N-desmethyl sildenafil |
| Linearity Range (ng/mL) | 1.0 - 1000.0[8] | 0.5 - 500.0[8] |
| Correlation Coefficient (r²) | >0.99[6] | >0.99[6] |
| Intra-day Precision (%RSD) | <6.5%[6] | <6.3%[6] |
| Inter-day Precision (%RSD) | <6.5%[6] | <6.3%[6] |
| Accuracy (%) | 86.50 - 105.67%[6] | 96.83 - 114.40%[6] |
| LLOQ (ng/mL) | 2.00[6] | 2.00[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is adapted from methodologies designed for the extraction of sildenafil and its analogues from complex dietary supplements.[5]
-
Sample Homogenization: Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Spiking: Add the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and ultrasonicate for 10 minutes.[7]
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
Acidification: Transfer the supernatant to a new tube and add phosphoric acid to form the cationic species of the analytes.[5]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 60 mg) with methanol followed by acidified water.
-
Loading: Load the acidified extract onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., acidified water followed by methanol) to remove interferences.
-
Elution: Elute the analytes using a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). Ammonium hydroxide deprotonates the analytes, changing their affinity for the stationary phase.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative method for the analysis of sildenafil and its analogues.[6][8]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: Develop a suitable gradient program to separate the analytes from matrix interferences. For example, start with a low percentage of Mobile Phase B and ramp up to a high percentage over several minutes.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for enhancing this compound detection.
Caption: Acetildenafil's mechanism of action via the NO/cGMP pathway.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dusekm.tripod.com [dusekm.tripod.com]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Contamination and Carryover in LC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination and carryover issues in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guides
Issue: Unexplained peaks or high background noise in blank injections.
This is a common indicator of either system contamination or sample carryover. The first step is to differentiate between the two.
1. Distinguishing Between Contamination and Carryover
-
Carryover is the appearance of an analyte signal in a blank injection immediately following the analysis of a high-concentration sample. This signal should decrease with subsequent blank injections.[1][2]
-
Contamination results in a consistent or sporadic appearance of extraneous peaks in all blanks, regardless of the preceding sample.[2]
Experimental Protocol: Carryover vs. Contamination Test
-
Inject a "Pre-Blank" (a blank solvent run before any sample). This should be clean.
-
Inject a high-concentration standard of your analyte.
-
Inject a series of at least three "Post-Blanks" immediately after the standard.
-
Analysis:
Issue: Confirmed sample carryover.
Once carryover is confirmed, the next step is to systematically identify the source within the LC-MS system.
2. Identifying the Source of Carryover
Carryover can originate from various components in the sample flow path, including the autosampler, injection valve, sample loop, column, and the MS ion source.[1] A systematic approach of component isolation is crucial for pinpointing the problematic part.
Experimental Protocol: Isolating the Carryover Source
This protocol involves systematically removing components from the flow path to determine their contribution to the carryover.
-
MS System Check:
-
Disconnect the LC from the MS.
-
Directly infuse the mobile phase into the mass spectrometer using a syringe pump.
-
If the carryover peak is still present, the MS ion source is the likely origin.[1] Proceed to the "MS Ion Source Cleaning" protocol.
-
-
LC System Check (if MS is clean):
-
Column Check:
-
Autosampler Check:
-
If carryover persists without the column, the autosampler is the next suspect.[1] This includes the needle, injection port, sample loop, and valve seals.[1][2]
-
Thoroughly clean the autosampler components using strong, appropriate solvents.[4][5] Consider replacing consumable parts like rotor seals.[2]
-
-
Troubleshooting Logic Diagram
Caption: A flowchart for systematically troubleshooting carryover in an LC-MS system.
FAQs: Contamination and Carryover
Q1: What are the most common sources of contamination in an LC-MS system?
Common sources of contamination include:
-
Solvents and Mobile Phases: Impurities in solvents, microbial growth in aqueous mobile phases, and contaminated additives.[6][7]
-
Sample Preparation: Plasticizers leaching from tubes and plates, impurities from SPE cartridges, and residues from glassware.[8]
-
LC-MS Instrumentation: Leaching from tubing, worn pump seals, and contaminated solvent bottles.[6][9]
-
Laboratory Environment: Volatile compounds in the lab air, such as siloxanes from personal care products and phthalates from plastics.[8][10]
Q2: How can I prevent contamination?
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared aqueous mobile phases.[11]
-
Maintain Good Laboratory Practices: Wear nitrile gloves when handling components and samples.[6][12] Use dedicated glassware for mobile phase preparation and avoid washing with detergents.[11][12]
-
Proper System Maintenance: Regularly flush the entire LC system.[8]
-
Effective Sample Preparation: Ensure sample cleanup procedures are robust to remove matrix components that can foul the system.[6]
Q3: What are some effective cleaning solutions for carryover?
The choice of wash solvent is critical and depends on the analyte's properties. A strong, effective wash solution should be able to solubilize the analyte better than the mobile phase. For stubborn carryover of peptides and proteins, a wash solution containing trifluoroethanol (TFE) has been shown to be effective.[13][14] For compounds like omeprazole, a basic wash solvent containing ammonium hydroxide can be effective.
Experimental Protocol: General Purpose LC System Flush
-
Remove the column and any detectors sensitive to harsh solvents.
-
Flush the system sequentially with the following solvents for at least 30 minutes each:
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Re-equilibrate the system with your mobile phase before reinstalling the column.
Experimental Protocol: MS Ion Source Cleaning
-
Follow the manufacturer's instructions for venting the instrument and removing the ion source.
-
Disassemble the ion source components (e.g., capillary, cone, transfer tube).
-
Sonicate the metal parts in a sequence of solvents, such as:
-
50:50 water/methanol
-
Methanol
-
Isopropanol
-
-
Allow the parts to dry completely before reassembly.
Q4: How much carryover is considered acceptable?
For regulated bioanalytical methods, carryover in a blank injection following the highest concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ).[2] To achieve a wide dynamic range (e.g., four orders of magnitude), carryover must often be reduced to below 0.002%.
Quantitative Data Summary
The following table summarizes carryover data from a study on Neuropeptide Y (NPY), illustrating how different system configurations can impact the extent of carryover.
| LC-MS Configuration | Carryover Ratio (%) in First Blank |
| Full System (with guard column) | 4.05 |
| System without Column | 2.41 |
| System without Guard Column | 2.15 |
Data adapted from a study on Neuropeptide Y carryover. The carryover was assessed after an injection of 1 μL of 1 μM NPY.[1][3]
Best Practices Workflow
The following diagram outlines a general workflow for minimizing contamination and carryover in routine LC-MS analysis.
Caption: A workflow of best practices for minimizing contamination and carryover.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. providiongroup.com [providiongroup.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. help.waters.com [help.waters.com]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Fine-tuning mobile phase composition for better sildenafil separation
Technical Support Center: Sildenafil HPLC Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of sildenafil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common chromatographic issues encountered during sildenafil analysis, with a focus on mobile phase adjustments.
Q1: Why is my sildenafil peak tailing, and how can I fix it?
A: Peak tailing for sildenafil, a basic compound, is commonly caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH of approximately 3.0 is highly effective.[3][4] At this pH, sildenafil is protonated, but more importantly, the ionization of the silanol groups is suppressed, which minimizes the unwanted secondary interactions.[1]
-
Add a Competing Base: Incorporate a small amount of a basic modifier, such as 0.1-0.3% Triethylamine (TEA), into your mobile phase.[3][5] TEA acts as a competing base that preferentially interacts with the active silanol sites, effectively shielding the sildenafil analyte from these interactions and improving peak shape.
-
Check Your Column: Ensure you are using a high-quality, end-capped C18 column. Older columns can lose their end-capping, exposing more silanol groups. Columns specifically designed for basic compounds can also provide better peak symmetry.[2][6]
Q2: I am seeing poor resolution between sildenafil and its impurities. How can I improve it by changing the mobile phase?
A: Poor resolution can often be traced back to a mobile phase that is not optimized for the specific sample matrix. The key is to adjust the elution strength and selectivity.
Troubleshooting Steps:
-
Adjust the Organic Modifier Ratio: The ratio of acetonitrile or methanol to the aqueous buffer is a critical parameter.[3]
-
To increase resolution from early-eluting impurities: Decrease the percentage of the organic modifier (e.g., from 50% acetonitrile to 45%). This will increase retention time and allow for better separation.
-
To improve separation of closely eluting or late-eluting peaks: A shallower gradient or a slight change in the isocratic organic content can alter selectivity.
-
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of sildenafil and its impurities.[3][7] Systematically varying the pH (e.g., from 3.0 to 3.5) may improve the separation factor between the peaks of interest.
-
Try a Different Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of the two. Methanol and acetonitrile have different selectivities and can alter the elution order and resolution of compounds.
Q3: My sildenafil retention time is shifting between injections. What is the likely cause related to the mobile phase?
A: Retention time variability is often due to inconsistencies in the mobile phase or system conditions.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Always filter (using a 0.2 µm or 0.45 µm membrane filter) and degas the mobile phase thoroughly before use to prevent bubbles and ensure consistent pump performance.[3][4]
-
Prepare Fresh Mobile Phase Daily: Buffered mobile phases, especially at low concentrations, can change pH or support microbial growth over time. Preparing fresh solutions for each run is a best practice.[3]
-
Use a Column Oven: Temperature fluctuations can cause significant shifts in retention time. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[8][9]
-
Check for Leaks and Ensure System Equilibration: Ensure there are no leaks in the system, as this can affect the flow rate. Always allow the column to fully equilibrate with the mobile phase until a stable baseline is achieved before injecting your first sample.[9]
Data Presentation: Mobile Phase Composition Comparison
The following table summarizes various mobile phase compositions used for sildenafil analysis, highlighting their impact on retention time (RT). This allows for easy comparison to select a starting point for method development.
| Column Type | Mobile Phase Composition (Aqueous : Organic) | pH | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Waters Spherisorb® C18 (5 µm, 4.6x250 mm) | 0.2% Triethylamine (TEA) : Acetonitrile (ACN) (60:40) | 3.0 | 1.0 | 230 | 5.01 | [3][10] |
| Welchrom C18 (5 µm, 4.6x250 mm) | 10 mM Phosphate Buffer : ACN (50:50) | 3.0 | 1.0 | 230 | 3.47 | [4] |
| ACE 5 C18 (5 µm, 4.6x250 mm) | 0.2 M Ammonium Acetate : ACN (40:60) | 7.0 | 1.0 | 240 | ~5.0 | [11] |
| Inertsil C18 (5 µm, 4.6x150 mm) | Phosphate Buffer : ACN (30:70) | 7.0 | 0.8 | 228 | 4.09 | [12] |
| Ascentis® Express C18 (5 µm, 4.6x150 mm) | Buffer (TEA) : Methanol : ACN (58:25:17) | 3.0 | 1.0 | 290 | N/A | [8] |
Experimental Protocols
This section provides a detailed methodology for a common RP-HPLC analysis of sildenafil.
Protocol: Sildenafil Analysis with pH Control
This protocol is based on established methods utilizing a low pH mobile phase to ensure robust and symmetric peaks.[4]
1. Reagents and Materials:
-
Sildenafil Citrate Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (OPA)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Membrane Filters
2. Mobile Phase Preparation (10 mM Phosphate Buffer pH 3.0 : ACN (50:50 v/v)):
-
Aqueous Phase: Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 10 mM solution.
-
pH Adjustment: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Final Mobile Phase: Mix the prepared pH 3.0 phosphate buffer and acetonitrile in a 50:50 volume/volume ratio.
-
Filtration and Degassing: Filter the final mobile phase mixture through a 0.45 µm nylon membrane filter and degas for at least 15 minutes using an ultrasonic bath before placing it in the HPLC reservoir.[4]
3. Standard Solution Preparation (Example: 100 µg/mL):
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of sildenafil citrate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard: Dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of sildenafil citrate into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[4]
Visualizations
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common HPLC separation issues for sildenafil by adjusting mobile phase parameters.
Caption: Troubleshooting workflow for sildenafil HPLC analysis.
General Experimental Workflow
This diagram illustrates the standard sequence of operations for performing an HPLC analysis, from sample preparation to final data processing.
Caption: General workflow for a typical HPLC experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 6. what to do to reduce peak tailing? - Chromatography Forum [chromforum.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
Validation & Comparative
A Comparative Guide to the Full Method Validation for Sildenafil Quantification
An Objective Analysis of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of sildenafil, a key active ingredient in treatments for erectile dysfunction and pulmonary arterial hypertension. While the prompt specified the use of Acetildenafil-d8 as an internal standard, a thorough review of published scientific literature did not yield specific method validations employing this particular deuterated analog. However, the principles of method validation remain consistent, and a wealth of data exists for the quantification of sildenafil using other internal standards, most notably its deuterated form, sildenafil-d8, as well as other compounds.
This guide will, therefore, focus on a detailed comparison of established methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using sildenafil-d8 and other common internal standards. The aim is to provide researchers with the necessary data and protocols to select and implement a robust and reliable method for their specific analytical needs.
Quantitative Performance of Sildenafil Quantification Methods
The following tables summarize the key validation parameters from various published studies, offering a clear comparison of their performance.
Table 1: Comparison of LC-MS/MS Method Parameters for Sildenafil Quantification
| Parameter | Method 1 (Sildenafil-d8 IS) | Method 2 (Sildenafil-d8 IS) | Method 3 (Tadalafil IS) |
| Linearity Range (ng/mL) | 1.0 - 1000.0[1] | 2.00 - 1000[2] | 5 - 1200 |
| Correlation Coefficient (r²) | ≥ 0.9998[1] | > 0.99[2] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[1] | 2.00[2] | 5 |
| Intra-day Precision (%RSD) | 1.5 - 5.1[1] | < 6.5[2] | Not Specified |
| Inter-day Precision (%RSD) | 2.2 - 3.4[1] | < 6.5[2] | Not Specified |
| Intra-day Accuracy (%) | 97.3 - 98.3[1] | 86.50 - 105.67[2] | Not Specified |
| Inter-day Accuracy (%) | 96.7 - 97.2[1] | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction[1] | Protein Precipitation[2] | Not Specified |
Table 2: Comparison of HPLC-UV Method Parameters for Sildenafil Quantification
| Parameter | Method 4 (No Internal Standard) | Method 5 (No Internal Standard) |
| Linearity Range (µg/mL) | 0.1 - 30[3] | 0.01 - 60.00[4] |
| Correlation Coefficient (r²) | 0.999[3] | 0.9999[4] |
| Limit of Detection (LOD) (ng/mL) | 1.70[3] | 3.82[4] |
| Limit of Quantification (LOQ) (ng/mL) | 5.40[3] | 11.57[4] |
| Intra-day Precision (%RSD) | 0.13 - 1.56[3] | Not Specified |
| Inter-day Precision (%RSD) | 0.30 - 1.60[3] | Not Specified |
| Accuracy (%) | 99.15 - 101.85[3] | 100.18 (recovery)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the quantification of sildenafil.
Protocol 1: LC-MS/MS Quantification of Sildenafil in Human Plasma using Sildenafil-d8 as Internal Standard
This protocol is a composite based on common practices in the cited literature[1][2].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add 25 µL of sildenafil-d8 internal standard solution (concentration to be optimized).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[1].
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5:95 v/v)[1].
-
Flow Rate: 0.6 mL/min[1].
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
Protocol 2: HPLC-UV Quantification of Sildenafil in Pharmaceutical Formulations
This protocol is based on a validated HPLC-UV method[3].
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve sildenafil citrate in a suitable solvent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2-100 µg/mL).
-
Sample Preparation: Crush tablets and dissolve a portion equivalent to a known amount of sildenafil in the mobile phase. Filter the solution before injection.
2. Chromatographic Conditions
-
HPLC System: Schimadzu LC-2010 or equivalent[3].
-
Column: Hypersil BDS-C18 (125 x 4 mm i.d., 5 μm)[3].
-
Mobile Phase: Phosphate buffer (20 mM, pH 2.8) and acetonitrile (71:29, v/v)[3].
-
Flow Rate: 1.5 mL/min[3].
-
Injection Volume: 25 µL[3].
-
Detection Wavelength: 285 nm[3].
-
Column Temperature: 25°C[3].
Visualizing the Workflow and Validation Relationships
Diagrams can provide a clear and concise overview of complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and the logical connections between method validation parameters.
Caption: Experimental workflow for sildenafil quantification by LC-MS/MS.
Caption: Interrelationship of key method validation parameters.
References
A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from one laboratory to another is a critical step in the pharmaceutical development lifecycle. This process, often referred to as method transfer or inter-laboratory cross-validation, ensures that a validated analytical procedure will yield consistent and reliable results regardless of the testing site, personnel, or equipment.[1][2] A robust method transfer provides documented evidence that the receiving laboratory is qualified to perform the method as intended.[3]
This guide provides a comprehensive overview of the approaches to cross-validating analytical methods, complete with detailed experimental protocols, data presentation tables, and visual workflows to facilitate understanding and implementation.
Choosing the Right Approach for Method Transfer
There are several strategies for conducting an analytical method transfer, and the choice depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[2] The primary approaches include:
-
Comparative Testing: This is the most common approach where both the transferring (sending) and receiving laboratories analyze the same set of samples from the same homogenous batch.[4][5] The results are then statistically compared against predefined acceptance criteria.[4]
-
Co-validation: In this approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[4][6] This is often employed when a new method is being developed and needs to be implemented at multiple sites.
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[2][4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[2]
-
Transfer Waiver: In some cases, a formal transfer study may be waived. This is justifiable when the receiving laboratory is already familiar with the method, or the method is a simple, compendial procedure.[2]
The following diagram illustrates a decision-making workflow for selecting the appropriate method transfer approach.
Experimental Protocols
A well-defined protocol is essential for a successful method transfer.[4] The protocol should be agreed upon by both the transferring and receiving laboratories before the study commences.
Protocol for Comparative Testing of an HPLC Assay Method
This protocol outlines the steps for a comparative study to transfer a High-Performance Liquid Chromatography (HPLC) method for the assay of a drug substance.
1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the assay of Drug Substance X using HPLC method No. YYY.
2. Scope: This protocol applies to the transfer of the validated HPLC assay method for Drug Substance X from the transferring laboratory to the receiving laboratory.
3. Responsibilities:
- Transferring Laboratory: Provide the validated analytical method, reference standards, and well-characterized samples. Generate comparative data.
- Receiving Laboratory: Ensure equipment is qualified and personnel are trained. Generate comparative data.
- Both Laboratories: Jointly review and approve the protocol and final report.
4. Materials and Equipment:
- Drug Substance X (one batch)
- Reference Standard for Drug Substance X
- HPLC grade solvents and reagents as specified in the method
- Validated HPLC system with UV detector
5. Experimental Design:
- One analyst from each laboratory will perform the analysis.
- Six independent preparations of the Drug Substance X sample will be analyzed by each laboratory.
- Three replicate injections will be made for each sample preparation.
6. Procedure:
- Both laboratories will follow the analytical method No. YYY without deviation.
- System suitability tests will be performed and must meet the established criteria before sample analysis.
- The assay of Drug Substance X will be calculated against the reference standard.
7. Acceptance Criteria:
- The mean assay value from the receiving laboratory should not differ from the mean assay value of the transferring laboratory by more than 2.0%.
- The Relative Standard Deviation (RSD) of the six assay results from the receiving laboratory should not be more than 2.0%.
- An F-test will be used to compare the variances of the two laboratories, and a two one-sided t-test (TOST) for equivalence may be applied.[7][8]
Protocol for Comparative Testing of an HPLC Related Substances Method
This protocol describes a comparative study for the transfer of an HPLC method for the determination of related substances in a drug product.
1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the determination of related substances in Drug Product Z by HPLC method No. ZZZ.
2. Scope: This protocol applies to the transfer of the validated HPLC related substances method for Drug Product Z from the transferring laboratory to the receiving laboratory.
3. Responsibilities: (As per the HPLC Assay Method protocol)
4. Materials and Equipment:
- Drug Product Z (one batch, including a sample spiked with known impurities if necessary)
- Reference Standards for known impurities
- HPLC grade solvents and reagents as specified in the method
- Validated HPLC system with UV or PDA detector
5. Experimental Design:
- One analyst from each laboratory will perform the analysis.
- Six independent preparations of the Drug Product Z sample will be analyzed by each laboratory.
- For samples where impurities are below the quantitation limit, spiked samples should be used.[4]
6. Procedure:
- Both laboratories will follow the analytical method No. ZZZ without deviation.
- System suitability tests, including resolution between critical peak pairs, will be performed and must meet the established criteria.
- The levels of known and unknown impurities will be determined.
7. Acceptance Criteria:
- For impurities present at a level of >0.5%, the absolute difference in the mean percentage of the impurity between the two laboratories should not be more than 0.2%.[4]
- For impurities present at a level between the limit of quantitation (LOQ) and 0.5%, the absolute difference in the mean percentage of the impurity should not be more than 0.1%.
- The RSD for the areas of the main peak from six replicate injections should be ≤ 2.0%.
Data Presentation
Clear and concise presentation of the data is crucial for a straightforward comparison of the results from the two laboratories.
Table 1: Comparative Data for HPLC Assay Method Transfer
| Sample Preparation | Transferring Lab (% Assay) | Receiving Lab (% Assay) |
| 1 | 99.8 | 99.5 |
| 2 | 100.1 | 100.3 |
| 3 | 99.9 | 99.8 |
| 4 | 100.2 | 100.5 |
| 5 | 99.7 | 99.6 |
| 6 | 100.3 | 100.1 |
| Mean | 100.0 | 100.0 |
| Std. Dev. | 0.25 | 0.38 |
| RSD (%) | 0.25 | 0.38 |
| Difference in Means (%) | \multicolumn{2}{c | }{0.0 } |
Table 2: Comparative Data for HPLC Related Substances Method Transfer
| Impurity | Transferring Lab (% Area) | Receiving Lab (% Area) | Absolute Difference (%) |
| Impurity A | 0.65 | 0.68 | 0.03 |
| Impurity B | 0.21 | 0.24 | 0.03 |
| Unknown Impurity 1 | 0.08 | 0.09 | 0.01 |
| Total Impurities | 0.94 | 1.01 | 0.07 |
Workflow for Analytical Method Transfer
The following diagram illustrates the typical workflow for an analytical method transfer using a comparative testing approach.
Conclusion
A successful cross-validation of an analytical method between laboratories is a testament to the robustness of the method and the proficiency of the involved laboratories. By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting the entire process, pharmaceutical companies can ensure data integrity and consistency across their global operations, ultimately safeguarding product quality and patient safety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [pharmaceuticalonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 8. mastercontrol.com [mastercontrol.com]
Inter-laboratory Comparison for the Analysis of Undeclared PDE5 Inhibitors: A Guide for Researchers
The illicit inclusion of phosphodiesterase type 5 (PDE5) inhibitors in herbal supplements and other products poses a significant public health risk. To ensure consumer safety and regulatory compliance, accurate and reliable analytical methods for the detection of these undeclared compounds are paramount. This guide provides a comparative overview of various analytical techniques employed in the identification and quantification of PDE5 inhibitors, supported by experimental data from multiple studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of different analytical methods for the detection of sildenafil, a common PDE5 inhibitor, is summarized below. The data highlights key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity (R²), and recovery rates.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC-UV | Pharmaceutical Formulations | 0.03 μg/mL | 0.1 μg/mL | 0.999 | 99.7-104.1 | [1] |
| RP-HPLC | Rat Plasma | - | 0.16 μg/mL | 0.9996 | - | [2] |
| UV-Spectrophotometer | Pharmaceutical Formulation | 2.40 μg/ml | <2.0 μg/ml | - | - | [3] |
| TLC-Densitometry | Herbal Medicine | 8.5418 µg/mL | - | 0.988 | - | [4] |
| UPLC-MS/MS | Dietary Supplements | - | - | >0.999 | - | [5] |
| LC-Q-Exactive | Ingredients and supplementary products | 0.4 mg/kg | 1.2 mg/kg | - | 80-110 |
Table 1: Comparison of analytical methods for the determination of Sildenafil.
The data indicates that High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and sensitive method for quantifying sildenafil in pharmaceutical formulations, with excellent linearity and recovery.[1] For biological samples, Reversed-Phase HPLC (RP-HPLC) has been successfully validated for the analysis of sildenafil in rat plasma.[2] While simpler and more cost-effective methods like UV-Spectrophotometry and Thin-Layer Chromatography (TLC)-Densitometry are available, they generally exhibit higher limits of detection.[3][4] For comprehensive screening and high sensitivity, advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (LC-Q-Exactive) are preferred, especially for complex matrices like dietary supplements.[5]
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are summaries of methodologies used in the analysis of PDE5 inhibitors.
1. Sample Preparation: Extraction of PDE5 Inhibitors
A common procedure for extracting PDE5 inhibitors from dietary supplements and herbal matrices involves the following steps:
-
Compositing: Grinding bulk powders or a composite of tablets and capsules.
-
Extraction: Sonication of the sample in a mixture of acetonitrile and water.
-
For Liquid Samples: Direct dilution may be applicable.
2. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 columns are frequently used for separation.[1][2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, ammonium acetate) is typically used.[1] The composition can be isocratic or a gradient.
-
Detection: UV detection is common, with wavelengths set around 230 nm or 290 nm.[1][2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS:
-
These techniques offer higher selectivity and sensitivity.
-
Electrospray ionization (ESI) is a common ionization source.
-
Tandem mass spectrometry (MS/MS) provides structural information for confident identification.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60F254 plates are commonly used.
-
Mobile Phase: A mixture of solvents like ethyl acetate, toluene, methanol, and ammonia is used for development.
-
Detection: Visualization is achieved under UV light, and quantification can be performed using a densitometer.[4]
-
Mandatory Visualization: Diagrams of Pathways and Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the analysis of undeclared PDE5 inhibitors.
Caption: Signaling pathway of PDE5 inhibitors.
The provided data and methodologies offer a foundation for laboratories to select and validate appropriate analytical methods for detecting undeclared PDE5 inhibitors. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Inter-laboratory comparison studies are essential for ensuring the consistency and reliability of results across different testing facilities, ultimately contributing to better public health protection.
References
- 1. youtube.com [youtube.com]
- 2. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sildenafil, Tadalafil, and Vardenafil Efficacy in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the management of erectile dysfunction (ED). Sildenafil, tadalafil, and vardenafil are the three principal approved drugs in this class, each exhibiting a distinct pharmacological profile that influences its clinical application. This guide provides an objective comparison of their performance, supported by data from clinical studies, to inform research and development in this therapeutic area.
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil, tadalafil, and vardenafil all function by competitively inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2]
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[3][4] The subsequent accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels.[5] This cascade promotes the relaxation of smooth muscle in the penile arteries and corpus cavernosum, leading to increased blood flow and an erection.[6] By inhibiting cGMP hydrolysis, these drugs enhance the pro-erectile effects of NO, thereby improving erectile function.[3]
Pharmacokinetic Properties
The primary differences between sildenafil, tadalafil, and vardenafil lie in their pharmacokinetic profiles, which dictate their onset and duration of action. Tadalafil is notable for its significantly longer half-life, earning it the moniker "the weekend pill".[7]
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Time to Peak Concentration (Tmax) | ~60 minutes[8] | ~120 minutes[8] | ~60 minutes[8] |
| Half-life (t½) | 3-5 hours[9] | 17.5 hours[10] | 4-6 hours[10] |
| Duration of Action | 4-6 hours[6] | Up to 36 hours[11] | 4-5 hours[11] |
| Effect of High-Fat Meal on Absorption | Delayed absorption | Negligible effect[11] | Negligible effect[11] |
| Data compiled from multiple clinical sources.[6][8][9][10][11] |
Clinical Efficacy Comparison
Clinical trials have consistently demonstrated the high efficacy of all three PDE5 inhibitors compared to placebo. Efficacy is most commonly assessed using the International Index of Erectile Function (IIEF) questionnaire, particularly the Erectile Function (EF) domain.
In a meta-analysis of fixed-dose regimen trials, the mean improvement in the IIEF-EF domain score from baseline was significant for all three agents.[12] While all are highly effective, some studies suggest minor differences. For instance, one meta-analysis found sildenafil to be significantly more effective than vardenafil in improving IIEF scores, though other pairwise comparisons showed no significant difference.[12] Another direct comparison meta-analysis found no significant differences between sildenafil and tadalafil in improving IIEF-EF scores.[13]
| Efficacy Measure | Sildenafil (100mg) | Tadalafil (20mg) | Vardenafil (20mg) |
| Mean IIEF-EF Score Improvement | 9.65 (95% CI: 8.50, 10.79)[12] | 8.52 (95% CI: 7.61, 9.42)[12] | 7.50 (95% CI: 6.50, 8.50)[12] |
| Reported Erection Improvement | 77-84%[14] | Similar to sildenafil[14] | Similar to sildenafil[14] |
| Successful Intercourse Rate | ~69% vs 22% for placebo[9] | Comparable to sildenafil | ~65.4% vs 14.7% for placebo[9] |
| Data from a meta-analysis and other clinical trials.[9][12][14] |
Despite similar efficacy ratings, patient preference studies have often shown a preference for tadalafil, likely attributable to its longer duration of action which allows for more spontaneity.[13][14]
Adverse Event Profiles
The side effect profiles of the three drugs are largely similar, stemming from their shared mechanism of action leading to systemic vasodilation. However, differences in their selectivity for other PDE isoenzymes result in some unique adverse events.
| Adverse Event | Sildenafil | Tadalafil | Vardenafil |
| Headache | Common[2] | Common[6] | Common[9] |
| Flushing | Common[2] | Common | Common[9] |
| Dyspepsia | Common[14] | Common[9] | Common[9] |
| Nasal Congestion | Common[2] | Common | Common (Rhinitis)[9] |
| Visual Disturbances (e.g., cyanopsia) | Reported (due to PDE6 inhibition)[2][9] | Rare | Rare (less PDE6 inhibition than sildenafil)[14][15] |
| Back Pain/Myalgia | Rare | Reported (due to PDE11 inhibition)[9][10] | Rare |
| Data compiled from multiple clinical sources.[2][6][9][10][14][15] |
Sildenafil's cross-reactivity with PDE6, found in the retina, can lead to transient visual side effects like a blue tinge to vision (cyanopsia).[2][9] Vardenafil is more selective for PDE5 over PDE6 compared to sildenafil, making this side effect less common.[14][15] Tadalafil's inhibition of PDE11, which is present in skeletal muscle, is thought to be the cause of the back pain and myalgia reported by some users.[9][10]
Standard Experimental Protocol for Efficacy Trials
The evaluation of PDE5 inhibitors for ED typically follows a robust and standardized clinical trial methodology to ensure the validity and reliability of the findings.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[12][16]
Participant Population: The trials recruit men with a clinical diagnosis of ED of a specified duration (e.g., ≥3 months), often with a broad spectrum of etiologies (organic, psychogenic, or mixed).[16][17] Key inclusion criteria often involve a baseline score on the IIEF-EF domain indicating at least mild ED. Exclusion criteria typically include contraindications to PDE5 inhibitors, such as concurrent nitrate use.[6]
Intervention: Participants are randomized to receive a fixed dose of the investigational drug (e.g., sildenafil 50mg, tadalafil 20mg, vardenafil 10mg) or a matching placebo, to be taken as needed before sexual activity over a defined treatment period (e.g., 12 weeks).[17]
Primary Outcome Measures:
-
International Index of Erectile Function (IIEF): The primary efficacy endpoint is typically the change from baseline in the Erectile Function (EF) domain score.[12][18]
-
Sexual Encounter Profile (SEP) Diary: Patients record the outcomes of sexual attempts. Key questions include SEP2 ("Were you able to insert your penis into your partner’s vagina?") and SEP3 ("Did your erection last long enough for you to have successful intercourse?").[17]
Secondary Outcome Measures: These may include other IIEF domains (e.g., intercourse satisfaction, overall satisfaction), patient preference questionnaires, and safety assessments through adverse event reporting.[13]
Conclusion
Sildenafil, tadalafil, and vardenafil are all highly effective oral therapies for erectile dysfunction, with comparable efficacy rates in improving erectile function. The principal distinctions guiding therapeutic choice are found in their pharmacokinetic and, to a lesser extent, their adverse event profiles. Tadalafil's prolonged duration of action offers greater flexibility, which is often preferred by patients. Conversely, sildenafil and vardenafil offer a shorter duration of effect which may be desirable for some individuals. The subtle differences in side effects, driven by selectivity for other PDE isoenzymes, may also influence drug selection for specific patient populations. Future drug development may focus on enhancing selectivity to minimize side effects while optimizing pharmacokinetic properties to better meet patient needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil (CIALIS) vs Sildenafil (Viagra) – Is One Better? [dcurology.net]
- 7. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 11. Complete Guide to ED Medications: Sildenafil, Tadalafil, Vardenafil [rupahealth.com]
- 12. Efficacy of PDE-5-inhibitors for erectile dysfunction: a comparative meta-analysis of fixed-dose regimen randomized controlled trials administering the International Index of Erectile Function in broad-spectrum populations - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vardenafil (Levitra) vs. Sildenafil (Viagra): Complete Guide | RedBox Rx [redboxrx.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Comparative efficacy of tadalafil once daily in men with erectile dysfunction who demonstrated previous partial responses to as-needed sildenafil, tadalafil, or vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erectile Dysfunction Clinical Research Trials | CenterWatch [centerwatch.com]
A Researcher's Guide to Establishing Linearity and Limits of Detection for Sildenafil Assays
For researchers, scientists, and drug development professionals, accurately quantifying sildenafil is critical for a range of applications, from quality control in pharmaceutical formulations to pharmacokinetic studies. Establishing the linearity and limits of detection (LOD) and quantification (LOQ) of an analytical method is a cornerstone of assay validation, ensuring reliable and reproducible results. This guide provides a comparative overview of common analytical techniques used for sildenafil assays, with a focus on the key performance parameters of linearity, LOD, and LOQ.
Comparison of Analytical Methods
The choice of analytical method for sildenafil quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. UV-Visible Spectrophotometry offers a simpler and more accessible option, suitable for bulk drug analysis.
Quantitative Performance Data
The following tables summarize the linearity, limit of detection, and limit of quantification for sildenafil assays using different analytical techniques as reported in various studies.
Table 1: HPLC-UV Methods
| Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.5 - 500 | 1.0 | 0.0013 | 0.0061 | [1] |
| 0.1 - 30 | 0.999 | 0.0017 | 0.0054 | [2] |
| 2 - 100 | 0.9994 | 0.0092 | 0.0272 | [3] |
| 6.25 - 50 | 0.9998 | 0.7 | 2.2 | [4] |
| 0.1 - 6 | >0.9999 | Not Reported | 0.1 | [5] |
| 20 - 1000 (ng/mL) | Not Reported | 0.02 | 0.01 | [6] |
| 100 - 10,000 (ng/mL) | Not Reported | 0.03 | 0.1 | [7] |
Table 2: LC-MS/MS Methods
| Linearity Range (ng/mL) | Correlation Coefficient (R²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 1.0 - 1000 | >0.99 | Not Reported | 1.0 | [8] |
| 2.0 - 1000 | >0.99 | Not Reported | Not Reported | [9] |
| 1.0 - 1000 | ≥0.9998 | Not Reported | Not Reported | [10] |
| 2 - 800 | >0.999 | 1 | Not Reported | [11] |
| 5 - 1200 (ppb) | Not Reported | Not Reported | Not Reported | [12] |
Table 3: UV-Visible Spectrophotometry Methods
| Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 5.0 - 40.0 | 0.999 | 2.4 | <2.0 | [13] |
| 10 - 42 | Not Reported | Not Reported | Not Reported | [14] |
| Not Reported | Not Reported | 0.00483 | 0.01605 | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for establishing linearity and determining LOD and LOQ for sildenafil assays based on the most common techniques.
HPLC-UV Method
1. Preparation of Standard Solutions:
-
Prepare a stock solution of sildenafil citrate of a known concentration (e.g., 1 mg/mL) in a suitable solvent like the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples. A typical range could be from 0.1 to 100 µg/mL.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.2 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical. The ratio can be adjusted to achieve optimal separation (e.g., 40:60 v/v).[1] The pH of the buffer is also a critical parameter and should be controlled (e.g., pH 7.0).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[1]
-
Detection Wavelength: Sildenafil citrate has maximum UV absorption around 240 nm and 290 nm.[1][16] The choice of wavelength will depend on the specific mobile phase and potential interfering substances.
-
Injection Volume: Typically 10-20 µL.
3. Establishing Linearity:
-
Inject each calibration standard in triplicate.
-
Record the peak area or peak height for each injection.
-
Plot a calibration curve of the average peak area/height against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept. An R² value greater than 0.99 is generally considered to indicate good linearity.
4. Determining LOD and LOQ:
-
Signal-to-Noise Ratio Method: This is a common approach where the LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.[2][13][16]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated using the following formulas:
LC-MS/MS Method
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of sildenafil and an internal standard (IS) (e.g., sildenafil-d8) in an appropriate solvent.
-
Spike blank plasma or the relevant biological matrix with known concentrations of sildenafil to create calibration standards and QC samples (low, medium, and high concentrations).
2. Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.[8]
-
Centrifuge the samples and collect the supernatant for analysis.
3. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system with a C18 column.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium formate) and an organic phase (e.g., acetonitrile) is often employed.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for sildenafil and its internal standard. For sildenafil, a common transition is m/z 475.3 → 100.1.[8]
4. Establishing Linearity and Determining LLOQ:
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a weighted linear regression (e.g., 1/x²) to obtain the calibration curve.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20% for LLOQ and 15% for other concentrations).
Visualizing the Workflow
To better understand the processes involved in establishing linearity and detection limits, the following diagrams illustrate the key steps.
Caption: Workflow for establishing linearity in a sildenafil assay.
References
- 1. thaiscience.info [thaiscience.info]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 13. tsijournals.com [tsijournals.com]
- 14. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 15. jfda-online.com [jfda-online.com]
- 16. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
A Comparative Review of Analytical Methods for Phosphodiesterase Type 5 (PDE5) Inhibitors
This guide provides a comprehensive comparison of the primary analytical methods used for the detection and quantification of Phosphodiesterase Type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil. The widespread use of these compounds in treating erectile dysfunction, coupled with their frequent appearance as undeclared adulterants in herbal supplements, necessitates robust and reliable analytical techniques for quality control, pharmacokinetic studies, and forensic analysis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies supported by experimental data.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effect by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In the presence of nitric oxide (NO), released during sexual stimulation, the enzyme guanylate cyclase is activated, converting guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation in the corpus cavernosum, facilitating an erection. The enzyme PDE5 is responsible for the degradation of cGMP, terminating its action. PDE5 inhibitors competitively bind to the catalytic site of this enzyme, preventing cGMP hydrolysis and thereby prolonging its vasodilatory effects.[5]
References
- 1. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qualitative-and-quantitative-analysis-of-pde-5-inhibitors-in-counterfeit-medicines-and-dietary-supplements-by-hplc-uv-using-sildenafil-as-a-sole-reference - Ask this paper | Bohrium [bohrium.com]
- 3. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 5. scielo.br [scielo.br]
Safety Operating Guide
Safe Disposal of Acetildenafil-d8: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Acetildenafil-d8, a deuterated analog of a pharmacologically active compound, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Hazard and Disposal Summary
All quantitative data and key safety information regarding this compound and its analogs are summarized in the table below for easy reference. This information is compiled from safety data sheets of structurally similar compounds.
| Parameter | Value/Instruction | Citation |
| Primary Hazard | Harmful if swallowed. | |
| Environmental Hazard | Harmful to aquatic life. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. | [1][2] |
| Spill Response | Avoid dust generation. Sweep up or vacuum spillage into a suitable, labeled container for disposal. | [3][4] |
| Prohibited Disposal Methods | Do not discharge into drains, water courses, or onto the ground. | [3] |
| Container for Disposal | Use original or a compatible, properly labeled, sealed, and sturdy chemical waste container. | [5] |
| Recommended Disposal Method | Dispose of through an approved waste disposal plant or licensed hazardous waste contractor. | [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the waste: this compound waste should be classified as hazardous chemical waste due to its pharmacological activity and potential environmental hazards.[3]
-
Segregate the waste: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.[6][7] It should be collected in a designated container for solid chemical waste.
2. Personal Protective Equipment (PPE):
-
Prior to handling this compound waste, laboratory personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2]
3. Preparing the Waste Container:
-
Select a container that is compatible with this compound. The original container is often a good choice. If using a different container, ensure it is clean, dry, and made of a material that will not react with the compound.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust.[5]
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful if Swallowed," "Harmful to Aquatic Life")
-
The date the waste was first added to the container.
-
4. Waste Collection:
-
For solid this compound waste, carefully transfer it to the designated hazardous waste container. Avoid generating dust during the transfer.[3]
-
For items contaminated with this compound (e.g., weighing paper, gloves, pipette tips), place them in the same designated waste container.
-
Ensure the container is kept closed at all times, except when adding waste.[5]
5. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Store the waste container in secondary containment to prevent the spread of material in case of a leak.[5]
6. Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations (often up to one year for partially filled containers in a satellite accumulation area), arrange for its disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to collect the waste.
-
Follow all institutional and regulatory procedures for waste pickup and handover. Disposal must be carried out in accordance with local, regional, national, and international regulations.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmasd.com [pharmasd.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Acetildenafil-d8
Essential Safety and Handling Guide for Acetildenafil-d8
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound. This compound is a deuterated analog of Acetildenafil, a phosphodiesterase inhibitor.[1] While specific data for the deuterated form is limited, the safety protocols for Acetildenafil should be strictly followed.
Hazard Identification and Classification
Acetildenafil is classified as a hazardous substance.[2][3] Researchers must be aware of its potential health effects to handle it safely.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302[2][3][4] |
| Skin Irritation | Causes skin irritation. | H315[2] |
| Eye Irritation | Causes serious eye irritation. | H319[2][5] |
| Respiratory Irritation | May cause respiratory irritation. | H335[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410[3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure.[6] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[6][7]
| Situation | Required PPE |
| Handling Solid Compound | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat or impervious gown - ANSI-approved safety goggles with side-shields or face shield[3][7][8] - Fit-tested NIOSH-certified N95 (or better) respirator[7] |
| Preparing Solutions | - Chemical-resistant gloves - Laboratory coat - Safety goggles and face shield[7] |
| Cleaning Spills | - Double-layered chemical-resistant gloves - Impervious gown or coveralls[8] - Safety goggles and face shield - NIOSH-certified respirator[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Experimental Protocol: Solution Preparation
This protocol details the steps for preparing a stock solution of this compound. Acetildenafil is soluble in chloroform or methanol.[9]
-
Preparation :
-
Ensure all necessary PPE is correctly worn.
-
Perform all operations within a certified chemical fume hood or other ventilated enclosure.
-
Prepare all necessary equipment (e.g., analytical balance, volumetric flasks, solvent, vials).
-
-
Weighing :
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Use anti-static measures to prevent dispersal of the powder.
-
-
Solubilization :
-
Transfer the weighed powder to an appropriate volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the powder.
-
Once dissolved, add solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage :
Disposal Plan
This compound is very toxic to aquatic life, and all waste must be treated as hazardous.[3]
-
Waste Segregation :
-
Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
-
Disposal :
Hierarchy of Hazard Controls
To ensure maximum safety, a hierarchy of controls should be implemented. Personal Protective Equipment, while essential, is the last line of defense.
Caption: Hierarchy of controls, from most to least effective.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell.[3][5] Rinse mouth.[3][5] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water.[3] If irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][10] Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10] |
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Acetildenafil|831217-01-7|MSDS [dcchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmasd.com [pharmasd.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 10. esschemco.com [esschemco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
